6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one
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Overview
Description
6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one typically involves the following steps:
Bromination: The starting material, 2H-chromen-2-one, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Sulfonylation: The brominated intermediate is then reacted with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The chromenone core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-chromenone derivative, while oxidation can lead to the formation of a chromenone-oxide.
Scientific Research Applications
6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one: Similar structure but with a chlorine atom instead of bromine.
6-fluoro-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one: Similar structure but with a fluorine atom instead of bromine.
3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one: Lacks the halogen atom at the 6-position.
Uniqueness
6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that may not be possible with other halogens, making this compound distinct in its chemical and biological properties.
Properties
IUPAC Name |
6-bromo-3-pyrrolidin-1-ylsulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S/c14-10-3-4-11-9(7-10)8-12(13(16)19-11)20(17,18)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLQQJYTXQCBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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